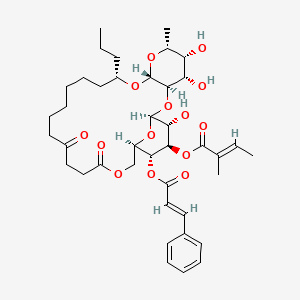

ipomoeassin B

Description

Properties

Molecular Formula |

C40H56O14 |

|---|---|

Molecular Weight |

760.9 g/mol |

IUPAC Name |

[(1S,3R,4S,5R,6R,8R,10S,23R,24R,25R,26R)-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-[(E)-3-phenylprop-2-enoyl]oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C40H56O14/c1-5-14-28-18-13-8-7-12-17-27(41)20-22-30(42)48-23-29-35(52-31(43)21-19-26-15-10-9-11-16-26)36(53-38(47)24(3)6-2)34(46)39(51-29)54-37-33(45)32(44)25(4)49-40(37)50-28/h6,9-11,15-16,19,21,25,28-29,32-37,39-40,44-46H,5,7-8,12-14,17-18,20,22-23H2,1-4H3/b21-19+,24-6+/t25-,28+,29-,32+,33+,34-,35-,36-,37-,39+,40+/m1/s1 |

InChI Key |

JMFPDJPZDSGILZ-PRDJDGSESA-N |

Isomeric SMILES |

CCC[C@H]1CCCCCCC(=O)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O1)C)O)O)O)OC(=O)/C(=C/C)/C)OC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

CCCC1CCCCCCC(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)O)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4 |

Synonyms |

ipomoeassin B |

Origin of Product |

United States |

Isolation and Spectroscopic Elucidation of Ipomoeassin B

Chromatographic Techniques for Ipomoeassin B Isolation

The isolation of this compound from the crude extract of Ipomoea squamosa leaves was a multi-step process that relied on various chromatographic methods to separate the complex mixture of phytochemicals. The initial fractionation of the extract was achieved using flash chromatography over a C18 reversed-phase column. This was followed by successive rounds of High-Performance Liquid Chromatography (HPLC), which was instrumental in purifying the individual ipomoeassins.

The purification protocol for the ipomoeassin congeners, including this compound, involved the use of both C18 and phenyl HPLC columns. This dual-column strategy exploited the subtle differences in the polarity and aromatic character of the compounds, allowing for their effective separation. The meticulous application of these chromatographic techniques yielded this compound as a pure compound, enabling its subsequent structural characterization.

Spectroscopic Methods in the Structural Characterization of this compound

A suite of advanced spectroscopic methods was employed to unravel the intricate chemical architecture of this compound. These techniques provided detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of this compound. Specifically, high-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula of this compound as C₄₄H₆₂O₁₆. This high-precision measurement of the compound's mass-to-charge ratio was a foundational step in its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra was central to assembling the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provided information on the chemical environment and connectivity of hydrogen atoms within the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum revealed the number and types of carbon atoms present.

2D NMR Techniques: A variety of 2D NMR experiments were utilized to establish the connectivity between atoms:

Correlation Spectroscopy (COSY): This technique was used to identify proton-proton couplings, helping to piece together the spin systems within the carbohydrate and fatty acid moieties.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlated directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment was vital for establishing long-range correlations between protons and carbons, which was key to connecting the different structural fragments of the molecule, including the ester linkages that form the macrocyclic ring.

Total Correlation Spectroscopy (TOCSY): TOCSY experiments were employed to identify protons within the same spin system, which was particularly useful for delineating the individual sugar units.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY was used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

The collective data from these spectroscopic methods allowed for the complete assignment of the chemical structure of this compound.

Initial Reports on the Chemical Structure of this compound

The initial report on the chemical structure of this compound described it as a macrocyclic glycoresin. The structure consists of a 16-membered macrolactone ring, which is formed by the esterification of a hydroxyl group on one of the sugar residues with the carboxylic acid of a long-chain fatty acid. The carbohydrate core of this compound is a trisaccharide, and the fatty acid component is an 11-hydroxytetradecanoic acid. The structure is further embellished with tigloyl and cinnamoyl ester groups attached to the sugar moieties. The absolute configuration of the stereocenters within the molecule was determined through chemical derivatization and analysis of the resulting products.

The following tables summarize the key spectroscopic data that led to the structural elucidation of this compound.

| Spectroscopic Data for this compound | |

| Technique | Data |

| Molecular Formula | C₄₄H₆₂O₁₆ |

| HR-FABMS ([M+Na]⁺) | m/z 885.3939 (calculated for C₄₄H₆₂O₁₆Na, 885.3935) |

| ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N, 125 MHz) | |

| Carbon Position | Chemical Shift (δ, ppm) |

| 1 | 172.5 |

| 2 | 34.6 |

| 3 | 25.7 |

| 4 | 29.8 |

| 5 | 29.9 |

| 6 | 30.1 |

| 7 | 30.2 |

| 8 | 32.4 |

| 9 | 26.2 |

| 10 | 35.1 |

| 11 | 78.1 |

| 12 | 36.5 |

| 13 | 23.2 |

| 14 | 14.3 |

| Tigloyl Group | |

| 1' | 167.4 |

| 2' | 128.3 |

| 3' | 139.1 |

| 4' | 12.4 |

| 5' | 14.8 |

| Cinnamoyl Group | |

| 1'' | 166.2 |

| 2'' | 119.1 |

| 3'' | 145.3 |

| 1''' | 135.2 |

| 2'''/6''' | 130.0 |

| 3'''/5''' | 129.2 |

| 4''' | 131.2 |

| Sugar Moieties | |

| Rha-1 | 101.9 |

| Rha-2 | 72.3 |

| Rha-3 | 81.3 |

| Rha-4 | 78.9 |

| Rha-5 | 70.1 |

| Rha-6 | 18.8 |

| Qui-1 | 102.4 |

| Qui-2 | 76.1 |

| Qui-3 | 77.9 |

| Qui-4 | 73.2 |

| Qui-5 | 72.8 |

| Qui-6 | 18.5 |

| Fuc-1 | 96.0 |

| Fuc-2 | 74.9 |

| Fuc-3 | 75.3 |

| Fuc-4 | 73.1 |

| Fuc-5 | 71.9 |

| Fuc-6 | 17.0 |

| ¹H NMR Spectroscopic Data for this compound (in C₅D₅N, 500 MHz) | |

| Proton Position | Chemical Shift (δ, ppm, J in Hz) |

| 11 | 4.38 (m) |

| Tigloyl Group | |

| 3'-H | 7.14 (q, 7.0) |

| 4'-H₃ | 1.84 (d, 7.0) |

| 5'-H₃ | 1.83 (s) |

| Cinnamoyl Group | |

| 2''-H | 6.70 (d, 16.0) |

| 3''-H | 8.07 (d, 16.0) |

| 2'''/6'''-H | 7.74 (d, 7.5) |

| 3'''/5'''-H | 7.38 (t, 7.5) |

| 4'''-H | 7.47 (t, 7.5) |

| Sugar Moieties | |

| Rha-1-H | 4.90 (d, 1.5) |

| Rha-2-H | 4.63 (dd, 3.0, 1.5) |

| Rha-3-H | 4.41 (dd, 9.5, 3.0) |

| Rha-4-H | 5.86 (t, 9.5) |

| Rha-5-H | 4.14 (dq, 9.5, 6.0) |

| Rha-6-H₃ | 1.63 (d, 6.0) |

| Qui-1-H | 5.09 (d, 7.5) |

| Qui-2-H | 4.49 (t, 8.5) |

| Qui-3-H | 4.28 (t, 9.0) |

| Qui-4-H | 4.11 (t, 9.0) |

| Qui-5-H | 3.81 (dq, 9.0, 6.0) |

| Qui-6-H₃ | 1.50 (d, 6.0) |

| Fuc-1-H | 6.13 (d, 3.5) |

| Fuc-2-H | 4.71 (dd, 10.0, 3.5) |

| Fuc-3-H | 4.58 (dd, 10.0, 3.0) |

| Fuc-4-H | 4.35 (br s) |

| Fuc-5-H | 4.88 (q, 6.5) |

| Fuc-6-H₃ | 1.70 (d, 6.5) |

Biosynthetic Hypotheses and Pathways for Ipomoeassin B

Proposed Precursors in Ipomoeassin B Biosynthesis

The intricate structure of this compound suggests a convergent biosynthetic pathway that utilizes a specific set of molecular building blocks. Based on its chemical composition, the biosynthesis is hypothesized to originate from primary metabolites readily available in the plant cell. These precursors are categorized into three main groups: the fatty acid aglycone, the monosaccharide units for the glycone, and the short-chain acyl groups for decoration.

The aglycone portion is jalapinolic acid , also known as 11-hydroxyhexadecanoic acid. gerli.comacs.orgmedchemexpress.com This C16 saturated fatty acid, hydroxylated at the C-11 position, forms the backbone of the macrocycle. Its biosynthesis is presumed to follow the general fatty acid synthesis pathway, with a crucial, late-stage hydroxylation step.

The glycone core is a disaccharide composed of two specific monosaccharides: D-glucose and D-fucose . frontiersin.orgresearchgate.net These sugars are common in plant metabolism and are activated for enzymatic reactions, typically as UDP-sugars (Uridine diphosphate-sugars).

The decorative acyl groups attached to the sugar core provide additional structural diversity and are crucial for the molecule's biological activity. For this compound, these are derived from cinnamic acid and tiglic acid . nih.govnih.gov Cinnamic acid is a product of the shikimate pathway, while tiglic acid, a five-carbon branched-chain unsaturated acid, is likely derived from the catabolism of branched-chain amino acids like isoleucine. nih.govplos.org

Table 1: Proposed Precursors for this compound Biosynthesis

| Component | Precursor Molecule | Metabolic Origin |

|---|---|---|

| Aglycone | Jalapinolic acid (11-hydroxyhexadecanoic acid) | Fatty Acid Metabolism |

| Glycone | D-glucose, D-fucose | Carbohydrate Metabolism |

| Acyl Groups | Cinnamic acid | Shikimate Pathway |

| Tiglic acid | Branched-Chain Amino Acid Metabolism |

Enzymatic Steps in the Formation of the Glycone Moiety of this compound

The assembly of the disaccharide core of this compound is a stepwise process catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs) . btiscience.orgnih.gov These enzymes are responsible for creating glycosidic bonds by transferring an activated sugar molecule from a UDP-sugar donor to an acceptor molecule. frontiersin.orgmdpi.com

The biosynthesis of the this compound glycone is hypothesized to proceed as follows:

Activation of Monosaccharides: Glucose and fucose are activated into high-energy forms, UDP-glucose (UDP-Glc) and UDP-fucose (UDP-Fuc), respectively. This activation is a prerequisite for their use by UGTs. nih.govoup.com

Initial Glycosylation: A specific UGT catalyzes the transfer of the first sugar, likely fucose, onto the hydroxyl group of the jalapinolic acid aglycone.

Chain Elongation: A second, distinct UGT catalyzes the formation of the inter-sugar glycosidic bond by transferring UDP-Glc to a specific hydroxyl group on the fucose residue. Research on UGTs from other Ipomoea species supports their role in building complex glycosides, demonstrating their ability to use UDP-Glc and other activated sugars to elongate sugar chains. oup.comnih.gov

The precise order of these glycosylation events and their linkage to the aglycone is tightly controlled by the regioselectivity of the specific UGTs involved, ensuring the correct architecture of the disaccharide.

Enzymatic Steps in the Formation of the Aglycone Macrocycle of this compound

The formation of the defining macrocyclic structure of this compound involves two critical stages: the synthesis of the jalapinolic acid aglycone and the subsequent intramolecular cyclization.

Aglycone Biosynthesis: The 11-hydroxyhexadecanoic acid backbone is likely built by the fatty acid synthase (FAS) complex to produce hexadecanoic acid (palmitic acid). A specific hydroxylase , likely a cytochrome P450 monooxygenase, then introduces the hydroxyl group at the C-11 position. plos.org

Macrolactonization: After the disaccharide is attached to the carboxyl group of jalapinolic acid, the macrocycle is formed via an intramolecular esterification reaction. This reaction, known as macrolactonization, creates an ester bond between the C-11 hydroxyl group of the jalapinolic acid and a free hydroxyl group on one of the sugar residues. frontiersin.orgnih.gov The specific enzyme catalyzing this ring closure in Ipomoea squamosa has not yet been identified, but it is likely a specialized esterase or cyclase that recognizes the linear glycoside as its substrate. While some complex natural products utilize polyketide synthases (PKSs) to form macrocyclic structures, the simpler fatty acid-derived nature of the ipomoeassin aglycone suggests a pathway more akin to modified fatty acid synthesis followed by enzymatic cyclization. researchgate.netwikipedia.org

Post-Synthetic Modifications in this compound Production

Once the core macrocyclic resin glycoside is assembled, it undergoes several "decorating" or tailoring steps to yield the final, biologically active this compound. These modifications are catalyzed by specific tailoring enzymes.

The primary modifications are acylations, where cinnamoyl and tigloyl groups are attached to the sugar core. This process is catalyzed by acyltransferases . nih.gov Research into the biosynthesis of resin glycosides in the Convolvulaceae family has identified a particular family of enzymes, the BAHD acyltransferases , as the key players in this process. researchgate.netbtiscience.organnualreviews.org These enzymes utilize activated acyl-CoA thioesters (e.g., cinnamoyl-CoA, tigloyl-CoA) as donors and transfer the acyl group to specific hydroxyl positions on the glycone. The known promiscuity and diverse activities of BAHD enzymes are thought to be the primary source of the vast structural diversity observed in resin glycosides across the morning glory family. nih.govplos.org

Furthermore, the differences between various ipomoeassins suggest the action of other tailoring enzymes. For example, ipomoeassin F possesses a ketone group on the fatty acid chain that is absent in this compound. frontiersin.org This structural difference implies the existence of an oxidoreductase , such as a dehydrogenase, that can specifically oxidize the hydroxyl group of a precursor to form the ketone in related compounds, highlighting a final layer of enzymatic modification in the pathway.

Table 2: Proposed Enzyme Classes in this compound Biosynthesis

| Biosynthetic Step | Proposed Enzyme Class | Function |

|---|---|---|

| Glycone Formation | UDP-Glycosyltransferases (UGTs) | Formation of glycosidic bonds |

| Aglycone Formation | Fatty Acid Synthase (FAS) | Synthesis of C16 fatty acid chain |

| Hydroxylase (e.g., P450) | Hydroxylation of the fatty acid at C-11 | |

| Macrocyclization | Esterase / Cyclase | Intramolecular ester bond formation |

| Post-Synthetic Modification | BAHD Acyltransferases | Attachment of cinnamoyl and tigloyl groups |

| Oxidoreductases | Modification of functional groups (in related ipomoeassins) |

Chemical Synthesis of Ipomoeassin B Analogues and Derivatives for Research

Design Principles for Ipomoeassin B Analogues

The design of this compound analogues is guided by SAR studies, which aim to identify the key structural features responsible for their biological activity. While research has often focused on the more potent ipomoeassin F, the findings are largely applicable to the entire ipomoeassin family, including this compound, due to their structural similarities. mdpi.comresearchgate.net

Key pharmacophoric elements of the ipomoeassins have been identified through the synthesis and biological evaluation of various analogues. nih.govresearchgate.net These include:

The α,β-Unsaturated Esters: The cinnamate (B1238496) and tiglate esters attached to the glucose moiety are critical for cytotoxic activity. Reduction of one or both of the double bonds in these esters leads to a significant loss of potency, suggesting they may act as Michael acceptors for covalent binding to their biological target or are crucial for maintaining the bioactive conformation. researchgate.netacs.org

The Macrocyclic Ring: While the 20-membered macrocyclic ring is a defining feature of the ipomoeassins, studies on ring-opened analogues have surprisingly revealed that the macrocycle is not strictly necessary for biological activity. mdpi.comnih.gov

These design principles, summarized from extensive synthetic and biological studies, provide a rational basis for the creation of new this compound analogues with potentially improved properties or for use as research tools.

Synthetic Access to Ring-Opened Analogues of this compound

The synthesis of the macrocyclic structure of ipomoeassins presents a significant challenge, often limiting the large-scale production needed for extensive biological studies. mdpi.com This has prompted the exploration of ring-opened, or seco-, analogues. The discovery that these acyclic derivatives retain significant biological activity has opened up new avenues for simplified synthesis and analogue development. mdpi.comnih.gov

The synthesis of ring-opened analogues of the closely related ipomoeassin F has been well-documented and provides a clear blueprint for accessing acyclic this compound derivatives. mdpi.commdpi.com A general synthetic strategy begins with the coupling of a suitably protected D-glucose donor and a D-fucose acceptor to form the core disaccharide. mdpi.comresearchgate.net For instance, a D-glucose trichloroacetimidate (B1259523) donor can be reacted with a D-fucose diol acceptor. mdpi.com Following the formation of the disaccharide, the fatty acid chain is introduced via esterification. Subsequent deprotection and selective acylation steps install the requisite cinnamate and tiglate esters at the appropriate positions on the glucose moiety to yield the final ring-opened analogue. mdpi.com

The biological evaluation of these ring-opened analogues has been surprising. Some acyclic derivatives of ipomoeassin F exhibit only a 2- to 4-fold decrease in potency compared to the natural macrocyclic product. preprints.orgpreprints.org This suggests that the macrocyclic constraint is not essential for binding to the Sec61 translocon. mdpi.com Molecular modeling studies indicate that these flexible, open-chain analogues can still adopt a conformation that allows for effective interaction within the Sec61α channel. mdpi.com The simplified and more efficient synthesis of these potent ring-opened analogues makes them attractive lead compounds for further drug discovery efforts. mdpi.com

Preparation of Modified Carbohydrate Moieties in this compound Analogues

The disaccharide core is a crucial element of the ipomoeassin pharmacophore, and modifications to the carbohydrate moieties have provided significant insights into their role in biological activity. nih.gov Synthetic strategies have been developed to create analogues with altered sugar units to probe these structure-activity relationships.

Studies have focused on creating analogues of ipomoeassin F where the fucose unit is either partially or completely removed. nih.gov The synthesis of a fucose-truncated monosaccharide analogue, for example, involves a similar strategy to the total synthesis of the parent compound but starts with only the glucose moiety. nih.gov Ring-closing metathesis is still employed to form a macrocycle, in this case a 17-membered ring instead of the natural 20-membered one. nih.gov

Synthesis of Fatty Acid Chain Modified Analogues of this compound

The lipophilic fatty acid chain of ipomoeassins plays a significant role in their interaction with the cell membrane and their biological target. Consequently, the synthesis of analogues with modified fatty acid chains has been an area of active research. nih.govnih.gov These modifications include altering the chain length and modifying the C-4 ketone. nih.govacs.org

The synthesis of these analogues typically involves the preparation of a modified fatty acid building block, which is then incorporated into the ipomoeassin scaffold. For example, to investigate the role of the C-4 ketone, analogues have been synthesized where this ketone is absent. nih.govnih.gov In the case of this compound, early studies indicated that removing the C-4 ketone was detrimental to its activity. researchgate.netnih.gov However, for ipomoeassin F, replacing the C-4 ketone with a methylene (B1212753) group in a ring-opened analogue resulted in a significant loss of activity, while replacing it with an amide group led to an even more potent compound. mdpi.com This highlights the nuanced role of this functional group.

Researchers have also synthesized analogues with different chain lengths. For instance, extending the lipid tail of ipomoeassin F by two methylene units was found to increase its activity. nih.gov Conversely, a ring-expanded analogue of ipomoeassin F, created by using a longer dicarboxylic acid in the fatty acid portion, also showed improved cytotoxicity. acs.org These results suggest that the binding pocket of the target protein, Sec61α, can accommodate variations in the fatty acid chain, offering opportunities for further optimization. nih.govacs.org The ability to synthetically modify the fatty acid chain provides a powerful tool for fine-tuning the biological properties of ipomoeassin analogues.

Diverted Total Synthesis Approaches for this compound Analogues

"Diverted total synthesis" is a powerful strategy that leverages a completed total synthesis pathway to generate a library of analogues by intercepting key intermediates and subjecting them to further chemical modifications. researchgate.netnih.gov This approach has been successfully applied to the ipomoeassin family to produce a range of derivatives for SAR studies without having to develop a unique synthetic route for each new compound. researchgate.netfrontiersin.org

The total synthesis of ipomoeassins involves the assembly of several key building blocks: the disaccharide core, the fatty acid chain, and the acyl groups. By stopping the synthesis at a late-stage intermediate, before the final macrocyclization or acylation steps, chemists can introduce variations to different parts of the molecule. researchgate.net For example, a key diene intermediate, poised for ring-closing metathesis (RCM), can be used to generate analogues with different macrocycle sizes or ring-opened derivatives. researchgate.net Similarly, late-stage intermediates with free hydroxyl groups on the sugar moieties can be acylated with a variety of different acids to probe the importance of the cinnamate and tiglate esters. frontiersin.org

This strategy has been instrumental in exploring the SAR of the ipomoeassins. researchgate.netfrontiersin.org It has allowed for the efficient generation of analogues with modifications to the acyl groups, the fatty acid chain, and the stereochemistry at various centers. frontiersin.org The biological evaluation of these focused libraries of compounds has confirmed the importance of the acylation pattern and oxygenation for the biological activity profile of these glycolipids. researchgate.netnih.gov Diverted total synthesis provides an economical and efficient means to explore the chemical space around the ipomoeassin scaffold, accelerating the discovery of new analogues with improved potency and other desirable properties.

Chemo-Proteomic Probes Derived from this compound for Target Identification

Identifying the direct cellular binding partners of a bioactive natural product is crucial for understanding its mechanism of action. Chemo-proteomics, which utilizes chemically modified versions of the natural product as "probes," is a powerful technique for target identification. acs.orgresearchgate.net In the case of the ipomoeassins, this approach has been pivotal in identifying the Sec61 protein translocon as their primary molecular target. acs.orgnih.gov

The design and synthesis of effective chemical probes are central to this strategy. These probes are typically analogues of the parent natural product that incorporate a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging, and a reactive group for covalent linkage or a photo-activatable group. acs.orgresearchgate.net For ipomoeassin F, a variety of probes have been synthesized. An early hypothesis was that the α,β-unsaturated esters might act as Michael acceptors, enabling covalent binding to the target. researchgate.netacs.org This led to the design of probes with alkyne tags for click chemistry, allowing for the attachment of various reporters. acs.org

A particularly successful probe, a biotinylated analogue of ipomoeassin F, was used in affinity pulldown experiments with cancer cell lysates. acs.orgnih.gov These experiments led to the specific isolation of a ~40 kDa protein, which was subsequently identified by mass spectrometry as Sec61α, the pore-forming subunit of the Sec61 translocon. acs.orgnih.gov The specificity of this interaction was confirmed using inactive analogues as negative controls; for example, a biotin probe where the double bonds in the cinnamate and tiglate esters were removed failed to pull down Sec61α. acs.orgnih.gov

Further, fluorescently tagged ipomoeassin F analogues have been synthesized to visualize their subcellular localization. researchgate.net These studies have provided additional evidence for the interaction of ipomoeassins with the endoplasmic reticulum, where the Sec61 translocon resides. researchgate.net The development of HaloTag ligand-modified analogues is also underway to probe the biomacromolecules near the blocked Sec61 translocon using proximity labeling techniques. digitellinc.com These chemo-proteomic tools have been indispensable in elucidating the molecular basis for the potent cytotoxicity of the ipomoeassins.

Structure Activity Relationship Sar Studies of Ipomoeassin B

Contribution of the Aglycone Macrocycle to Biological Activity

The macrocyclic ring, formed by the fatty acid aglycone, is a defining feature of resin glycosides. While it was initially hypothesized that this macrocyclic structure might be essential for biological activity, recent studies have challenged this notion. Research on the closely related and more potent ipomoeassin F has shown that ring-opened analogues can largely retain their biological activities. preprints.org For instance, certain open-chain analogues of ipomoeassin F were only 2 to 4-fold less potent than the parent compound in inhibiting cancer cell proliferation. preprints.org

This suggests that while the macrocycle helps to pre-organize the molecule into a bioactive conformation, it is not an absolute requirement for its cytotoxic effects. mdpi.com The inherent flexibility and size of the macrolactone ring, however, do appear to influence bioactivity. nih.gov Studies on ring-size-varying analogues of ipomoeassin F have demonstrated that expanding the ring can even lead to enhanced potency, implying that the binding pocket of its biological target, Sec61α, can accommodate larger structures. acs.org This finding suggests that the primary role of the aglycone is to correctly position the other crucial functional groups for interaction with the target protein. mdpi.com

Impact of Acylation and Oxygenation Patterns on Ipomoeassin B Efficacy

The acylation and oxygenation pattern of the ipomoeassin family is highly correlated with their biological activity profile. researchgate.net The presence and position of acyl groups, such as acetate (B1210297), have a significant impact on cytotoxicity. For example, the difference between ipomoeassin A and this compound lies in the presence of an acetate group at the C-4 position of the fucose residue in ipomoeassin A, which is a free hydroxyl group in this compound. ucl.ac.uk This seemingly minor change contributes to the differing activity profiles of these closely related compounds.

Significance of Unsaturated Ester Moieties (Cinnamate and Tiglate) in this compound

The two α,β-unsaturated esters, cinnamate (B1238496) and tiglate, are arguably the most critical functionalities for the cytotoxicity of the ipomoeassins. researchgate.netnih.gov These groups act as Michael acceptors, which are electrophilic systems that can form covalent bonds with biological macromolecules. nih.govacs.org It is hypothesized that these moieties may enable irreversible binding between the ipomoeassin and its cellular target. nih.govacs.org

Influence of the C-4 Carbonyl Group in the Fatty Acid Chain of this compound on Activity

A unique structural feature of the ipomoeassins is the ketone functional group at the C-4 position of the fatty acid chain. nih.gov Initial SAR studies on this compound indicated that the removal of this C-4 ketone was damaging to its biological activity. researchgate.netnih.govresearchgate.net However, later studies on ipomoeassin F analogues presented a more nuanced picture. In the context of the macrocyclic ipomoeassin F, an analogue lacking the C-4 carbonyl group retained cytotoxicity comparable to the parent compound, suggesting the carbonyl group was not as essential as the ester functionalities. researchgate.net

Stereochemical Requirements for this compound's Biological Actions

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of molecules, as it dictates how a molecule can interact with its biological target. numberanalytics.com For the ipomoeassins, the stereochemistry at C-11 of the fatty acid chain has been identified as a crucial factor. researchgate.netnih.gov The naturally occurring (11S)-configuration is preferred for biological activity. nih.gov

The synthesis and evaluation of the unnatural (11R)-epimer of ipomoeassin F demonstrated the critical role of the natural (11S)-configuration for cytotoxicity. nih.govresearchgate.netacs.org This indicates that the specific three-dimensional shape conferred by the (11S)-stereocenter is essential for the molecule to adopt the correct conformation for binding to its target and eliciting its potent biological effects. This finding underscores the high degree of stereochemical specificity required for the biological actions of the ipomoeassin family.

Molecular Mechanism of Action of Ipomoeassin B and Its Family Members

Inhibition of Sec61-Mediated Protein Translocation at the Endoplasmic Reticulum by Ipomoeassins

The primary molecular mechanism of action for ipomoeassin F and its analogues is the inhibition of protein translocation across the ER membrane, a process mediated by the Sec61 translocon complex. mdpi.comacs.orgresearchgate.netnih.govresearchgate.net The Sec61 complex is the central channel through which newly synthesized polypeptides with a specific signal sequence are transported from the cytosol into the ER lumen. researchgate.netuniprot.orgnih.govannualreviews.orgcaltech.edu This translocation is a critical first step for the biogenesis of most secretory and membrane proteins. mdpi.com

Ipomoeassins have been shown to be non-selective inhibitors of co-translational protein translocation, meaning they interfere with this process as it occurs simultaneously with protein synthesis. mdpi.com By blocking the Sec61 channel, ipomoeassins prevent the proper localization and maturation of a wide array of proteins essential for normal cellular function. acs.orgnih.govresearchgate.net

Direct Binding of Ipomoeassin F to Sec61α Subunit

Chemical proteomics studies have definitively identified the pore-forming subunit of the Sec61 complex, Sec61α, as the direct binding partner of ipomoeassin F. acs.orgnih.govresearchgate.netacs.org This interaction is specific and robust, capable of being detected even after cell lysis. acs.orgresearchgate.net Further evidence for this direct binding comes from experiments showing that a biotin-labeled analogue of ipomoeassin F can successfully pull down Sec61α from living cells. acs.orgresearchgate.netnih.gov

Cryo-electron microscopy has provided detailed structural insights into this interaction, revealing that polar interactions between asparagine-300 (N300) in Sec61α and four oxygen atoms in the ipomoeassin F molecule are crucial for binding. researchgate.net Interestingly, while the macrocyclic structure of ipomoeassin F was initially thought to be essential, studies have shown that the integrity of the macrocycle is not an absolute requirement for Sec61 inhibition. chemrxiv.org Open-chain analogues of ipomoeassin F have been shown to interact with Sec61α at or near the mycolactone (B1241217) binding site, effectively blocking the pathway for membrane protein insertion. chemrxiv.org

Specificity of Ipomoeassin Inhibition on Protein Translocation

The inhibitory effect of ipomoeassins on protein translocation is selective for proteins that are dependent on the Sec61 translocon. acs.orgnih.govbiologists.com In vitro translocation assays have demonstrated that ipomoeassin F effectively blocks the ER translocation of secretory proteins and type I transmembrane proteins. biologists.commedchemexpress.com However, it does not inhibit the insertion of tail-anchored proteins or type III single-pass transmembrane proteins, which utilize alternative, Sec61-independent pathways for their integration into the ER membrane. mdpi.combiologists.commedchemexpress.com This substrate selectivity provides strong evidence that the primary target of ipomoeassins is indeed the Sec61 complex. acs.orgnih.gov

The inhibitory profile of ipomoeassin F is comparable to other known Sec61 inhibitors like mycolactone and apratoxin A. researchgate.netnih.gov Competition assays have shown that ipomoeassin F competes with these inhibitors for binding to Sec61α, suggesting at least partially overlapping interaction sites within the translocon. mdpi.com

Cellular Consequences of Sec61 Inhibition by Ipomoeassins

The blockade of the Sec61 translocon by ipomoeassins triggers a cascade of cellular events, primarily stemming from the disruption of protein homeostasis.

Impairment of Membrane and Secretory Protein Biogenesis

By inhibiting Sec61-mediated translocation, ipomoeassins cause a widespread disruption in the production of membrane and secretory proteins. nih.govresearchgate.netbiorxiv.org This includes a broad range of proteins crucial for various cellular functions, such as cell surface receptors, secreted signaling molecules, and enzymes. researchgate.netnih.gov Proteomic analyses of cells treated with ipomoeassin F have confirmed a significant reduction in the expression of these protein classes. biorxiv.org This inhibition of protein biogenesis is a direct consequence of preventing their entry into the ER, the gateway to the secretory pathway. researchgate.netbiorxiv.org

Induction of Endoplasmic Reticulum Stress by Ipomoeassins

The disruption of protein translocation and the subsequent accumulation of misfolded or untranslocated proteins leads to a condition known as endoplasmic reticulum (ER) stress. mdpi.comijbs.com Ipomoeassin F has been shown to induce ER stress in various cell lines, particularly in triple-negative breast cancer (TNBC) cells. ijbs.comnih.gov This stress is characterized by the downregulation of ER chaperone proteins, such as protein disulfide isomerases (PDIs) PDIA6 and PDIA4, which are critical for proper protein folding. ijbs.com The blockage of their translocation into the ER by ipomoeassin F leads to their degradation and contributes to the accumulation of unfolded proteins, further exacerbating ER stress. ijbs.comnih.govresearchgate.net

Autophagy Induction by Ipomoeassin-Mediated ER Stress

The primary cytotoxic effects of the ipomoeassin family stem from their ability to induce significant stress in the endoplasmic reticulum (ER), which subsequently triggers autophagy. The central target of ipomoeassins is the Sec61α subunit of the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into the ER. researchgate.net

By inhibiting Sec61α, ipomoeassins block the entry of crucial ER molecular chaperones, such as protein disulfide isomerases (PDIs) PDIA4 and PDIA6, into the ER lumen. researchgate.net This blockade leads to the accumulation of misfolded and unfolded proteins within the ER, a condition known as ER stress. The cell responds to this stress by activating the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. researchgate.netresearchgate.net

A key consequence of sustained ER stress and UPR activation is the induction of autophagy, a cellular process for the degradation and recycling of damaged organelles and protein aggregates. researchgate.net Studies on ipomoeassin F have demonstrated a dose-dependent increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. nih.gov The co-treatment with bafilomycin A1, which inhibits the fusion of autophagosomes with lysosomes, further increases LC3-II levels, indicating that ipomoeassins enhance the entire autophagic flux. nih.gov This ipomoeassin-induced autophagy is a protective mechanism attempting to clear the aggregated proteins and alleviate ER stress. However, when the stress is overwhelming, it can ultimately lead to apoptotic cell death. researchgate.net

Table 1: Key Cellular Events in Ipomoeassin-Mediated Autophagy Induction

| Step | Cellular Event | Key Proteins Involved | Consequence |

| 1 | Sec61α Inhibition | Ipomoeassin B/F, Sec61α | Blockade of protein translocation into the ER |

| 2 | Impaired Chaperone Translocation | PDIA4, PDIA6 | Reduced protein folding capacity in the ER |

| 3 | ER Stress | Misfolded/unfolded proteins | Accumulation of aberrant proteins |

| 4 | Unfolded Protein Response (UPR) | PERK, IRE1, ATF6 | Activation of signaling pathways to restore homeostasis |

| 5 | Autophagy Induction | LC3-I, LC3-II | Formation of autophagosomes to clear protein aggregates |

Interaction Analysis with Sec61α: Cryo-EM and Molecular Docking Studies

The direct interaction between ipomoeassins and the Sec61α subunit has been confirmed through advanced structural biology techniques. Cryo-electron microscopy (Cryo-EM) studies of the human Sec61 complex bound to ipomoeassin F have provided atomic-level insights into this interaction. nih.gov

These studies reveal that ipomoeassin F binds to a specific site within the central pore of the Sec61α channel. The binding site is located in a hydrophobic pocket formed by transmembrane helices TM2, TM3, and TM7. A crucial interaction involves the formation of polar bonds between the asparagine-300 (N300) residue of Sec61α and four oxygen atoms within the ipomoeassin F molecule. nih.gov One of these key oxygen atoms is part of the C-4 ketone group in the fatty acid chain, which is absent in this compound, likely explaining its reduced potency. nih.govnih.gov The binding of ipomoeassin locks the Sec61 channel in a partially open conformation, which prevents the plug domain from opening, thereby inhibiting the passage of nascent polypeptides.

Molecular docking studies have further corroborated these findings, predicting a favorable binding affinity of ipomoeassin F within the same groove of Sec61α. These in silico models suggest that the D-fucose moiety of ipomoeassin F occupies the space between the TM2 helix and the cytosolic loop 4 (CL4) of Sec61α. The interaction is strong yet reversible, as demonstrated by competition assays. nih.gov

Comparison of this compound's Mechanism with Other Sec61 Inhibitors

This compound, and its more studied analog ipomoeassin F, belong to a growing class of natural product-derived Sec61 inhibitors. While they share the same molecular target, their structural diversity leads to distinct interaction patterns and biological profiles.

Table 2: Comparison of Sec61 Inhibitors

| Inhibitor | Chemical Class | Binding Site on Sec61α | Key Interaction Residues (if known) | Mechanism of Action |

| This compound/F | Resin Glycoside | Central pore, between TM2, TM3, TM7 | N300, Q127 | Plugs the channel, prevents substrate insertion |

| Mycolactone | Polyketide | Central pore, same groove as Ipomoeassin F | N300, Q127 | Plugs the channel, broad-spectrum inhibition |

| Apratoxin A/F | Depsipeptide/Polyketide Hybrid | Central pore, overlaps with Ipomoeassin F site | N300, Q127 | Blocks co-translational translocation |

| Cotransin (B10778824) | Depsipeptide | Central pore, overlaps with Ipomoeassin F site | N300, Q127 | Substrate-selective inhibition |

Mycolactone: This polyketide, similar to ipomoeassins, is a broad-spectrum inhibitor of Sec61-dependent translocation. nih.gov Cryo-EM studies show that mycolactone binds to the same hydrophobic pocket within Sec61α as ipomoeassin F. Both compounds engage in critical polar interactions with the N300 and Q127 residues. Despite binding to the same site, differences in their chemical structures lead to variations in the resistance profiles conferred by specific Sec61α mutations, suggesting a distinct, though overlapping, binding mode.

Apratoxin A: A potent cyclodepsipeptide, apratoxin A also targets the central pore of Sec61α and shares the reliance on interaction with N300. nih.gov However, its mechanism is considered non-selective in terms of substrates, blocking the translocation of a wide range of proteins, similar to ipomoeassin F. nih.gov

Cotransin: In contrast to the broad-spectrum inhibition by ipomoeassins, mycolactone, and apratoxin A, cotransin is a substrate-selective inhibitor of Sec61. It binds to the same general location but allows for the translocation of some polypeptides while blocking others. This suggests that subtle differences in how these inhibitors engage with the Sec61 channel can lead to profoundly different functional outcomes.

Preclinical Biological Evaluation of Ipomoeassin B and Analogues

Antiproliferative Activity in In Vitro Cancer Cell Models

Ipomoeassin F, a prominent member of the ipomoeassin family of glycoresins, has demonstrated significant antiproliferative effects in various cancer cell models. nih.govnih.gov Its cytotoxicity is notable, with IC50 values in the low nanomolar range for many cancer cell lines. nih.govnih.gov The unique cytotoxic profiles of ipomoeassin F and its analogues suggest a distinct mechanism of action. nih.govacs.org

Differential Cytotoxicity Profiles Across Various Cancer Cell Lines

The antiproliferative activity of ipomoeassin F exhibits considerable variation across different cancer cell lines. nih.gov It has shown potent cytotoxicity against triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, and a limited number of other cancer cell lines. nih.govnih.gov In contrast, its effect is less pronounced in some other cancer cell types. nih.gov For instance, ipomoeassins A and F display distinct cytotoxicity profiles in the NCI-60 cell line screen. nih.govacs.org

A study comparing ipomoeassin F with its ring-expanded analogue (analogue 2) in human breast cancer cell lines MDA-MB-231 and MCF7 revealed that the analogue exhibited a 3- to 4-fold enhancement in cytotoxicity. acs.org Conversely, an analogue with a smaller ring size showed a significant decrease in cytotoxicity, approximately 18-fold for MDA-MB-231 and 33-fold for MCF7. acs.org This highlights the structural dependency of its cytotoxic effects.

The table below summarizes the cytotoxic activity of Ipomoeassin F and its analogues against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Ipomoeassin F | A2780 | Human Ovarian Cancer | - |

| Ipomoeassin D | A2780 | Human Ovarian Cancer | 35 |

| Ipomoeassin F | MDA-MB-231 | Triple-Negative Breast Cancer | ~50 |

| Analogue 2 | MDA-MB-231 | Triple-Negative Breast Cancer | ~35 |

| Ipomoeassin F | HCT-116 | Colorectal Cancer | - |

| Ipomoeassin F | U2-OS | Osteosarcoma | ~5 |

| Ipomoeassin F | SH-SY5Y | Neuroblastoma | ~120 |

Dose-Response Characterization in Cellular Assays

The antiproliferative activity of ipomoeassin F is dose-dependent. nih.gov In cellular assays, treatment with ipomoeassin F leads to a decrease in cell viability in a concentration-dependent manner. nih.gov For example, in human liver-derived HepG2 cells, a 24-hour treatment with ipomoeassin F showed a dose-dependent effect on cell viability, with a calculated IC50 value. nih.gov Similarly, studies on TNBC cells demonstrated that ipomoeassin F dose-dependently upregulated the endoplasmic reticulum (ER) stress marker GRP78/Bip. nih.gov

The cytotoxic effects of ipomoeassin F and its analogues have been correlated with their ability to inhibit protein secretion. nih.gov The rank order of potency for inhibiting protein secretion (Ipomoeassin F > analogue 15 > analogue 14 > analogue 8) directly corresponds to their observed cytotoxicity against HCT-116 cells. nih.gov

Proteomic Analysis of Cellular Responses to Ipomoeassin B Treatment

Proteomic analyses of cancer cells treated with ipomoeassin F have provided significant insights into its mechanism of action. nih.govnih.gov These studies reveal that the primary effect of ipomoeassin F is the inhibition of membrane and secretory protein expression. nih.govnih.gov This is consistent with its identified molecular target, the Sec61α subunit of the ER translocon complex, which is crucial for transporting nascent polypeptides into the ER. nih.govresearchgate.net

A quantitative proteomic study using stable isotope labeling by amino acids in cell culture (SILAC) on MDA-MB-231 cells treated with ipomoeassin F identified numerous differentially expressed proteins. researchgate.net This analysis highlighted the downregulation of specific ER molecular chaperones and other sensitive proteins. researchgate.net

Downregulation of ER Molecular Chaperones (e.g., PDIA4, PDIA6, CANX)

Proteomic analysis of TNBC cells treated with ipomoeassin F revealed a significant reduction in the levels of several ER molecular chaperones. nih.govnih.gov Specifically, the levels of Protein Disulfide Isomerase Family A Member 4 (PDIA4) and Protein Disulfide Isomerase Family A Member 6 (PDIA6) were markedly reduced. nih.govnih.govresearchgate.net This downregulation occurs via a post-translational mechanism, as ipomoeassin F does not affect the mRNA levels of these chaperones. nih.govresearchgate.net

Ipomoeassin F blocks the ER translocation of PDIA6, leading to its proteasomal degradation. nih.govnih.govresearchgate.net Calnexin (CANX), another ER chaperone, was also identified as being downregulated by ipomoeassin F treatment. nih.gov The reduction of these chaperones, which are critical for proper protein folding in the ER, leads to ER stress and the unfolded protein response (UPR). nih.govresearchgate.net

Identification of Sensitive Membrane and Secretory Proteins

Proteomic studies have identified a subset of membrane and secretory proteins that are particularly sensitive to ipomoeassin F. nih.govnih.govresearchgate.net In MDA-MB-231 cells, treatment with ipomoeassin F at different time points and increasing doses consistently led to the downregulation of numerous proteins associated with cellular and organelle membranes, lysosomes, mitochondria, the Golgi apparatus, and secreted and vesicular proteins. nih.gov

An overlapping analysis of proteins downregulated over time and with increasing doses identified 12 proteins that were consistently affected, defining them as highly sensitive to ipomoeassin F. nih.gov All 12 of these proteins are either secretory or membrane/organelle-related proteins. nih.gov Furthermore, functional enrichment analysis indicated that MHC class I and MHC class II receptor activities were significantly inhibited by ipomoeassin F. biorxiv.org This suggests a potential immunosuppressive role for the compound. nih.govbiorxiv.org

The table below lists some of the proteins identified as sensitive to Ipomoeassin F treatment.

| Protein Category | Specific Proteins | Effect of Ipomoeassin F |

| ER Molecular Chaperones | PDIA4, PDIA6, CANX | Downregulation |

| Secretory Proteins | α1-antitrypsin (α1AT), α-fetoprotein (AFP), Fibrinogen α-chain (FGA), Apolipoprotein E (apoE) | Secretion Abolished |

| Membrane Proteins | MHC Class I, MHC Class II | Expression Inhibited |

Data compiled from proteomic analyses. nih.govnih.govnih.govbiorxiv.org

Investigation of Antiviral Potential in Preclinical Models (e.g., SARS-CoV-2)

The mechanism of action of ipomoeassin F, inhibiting the Sec61-mediated translocation of proteins into the ER, suggests its potential as a broad-spectrum antiviral agent. nih.govnews-medical.netbiorxiv.org Many viruses, including SARS-CoV-2, rely on the host cell's biosynthetic machinery to produce their essential structural proteins at the ER. nih.govbiorxiv.org

In an in vitro study, ipomoeassin F was shown to potently block the Sec61-mediated ER membrane translocation and/or insertion of key SARS-CoV-2 proteins, including the spike (S) protein and the ORF8 protein. nih.govnews-medical.netnih.gov Furthermore, it also inhibited the biogenesis of the host cell receptor for SARS-CoV-2, angiotensin-converting enzyme 2 (ACE2). nih.govnews-medical.netnih.gov The sensitivity of these proteins to ipomoeassin F is linked to their dependence on the Sec61 translocon for their biogenesis. nih.govnews-medical.net These findings underscore the potential of ER protein translocation inhibitors like ipomoeassin F as host-targeting antiviral therapeutics. nih.govnews-medical.net

Assessment of Selective Activity in Specific Cancer Subtypes (e.g., Triple-Negative Breast Cancer)

Ipomoeassin F, a potent resin glycoside, has demonstrated significant and selective cytotoxic effects against certain cancer subtypes, most notably triple-negative breast cancer (TNBC). researchgate.netijbs.comnih.gov TNBC is known as an aggressive form of breast cancer for which effective targeted therapies are lacking. researchgate.netijbs.comnih.gov Analysis of the NCI-60 human tumor cell line screen revealed that ipomoeassin F exhibits potent cytotoxicity against TNBC cell lines, such as MDA-MB-231, when compared to other cancer types. biorxiv.orgresearchgate.netnih.gov This selectivity is intriguing because its molecular target, the Sec61α protein translocon, is essential for the synthesis of membrane and secretory proteins in nearly all eukaryotic cells. biorxiv.orgresearchgate.net

The mechanism behind this selective potency is believed to be linked to the unique protein dependencies of TNBC cells. biorxiv.orgbiorxiv.org Proteomic studies on TNBC cells treated with ipomoeassin F revealed that the compound's primary effect is the inhibition of membrane and secreted protein expression. biorxiv.orgbiorxiv.org Specifically, ipomoeassin F significantly reduces the levels of certain endoplasmic reticulum (ER) molecular chaperones, including Protein Disulfide Isomerase Family A Member 4 (PDIA4) and PDIA6. ijbs.comnih.govnih.gov As an inhibitor of the Sec61α-containing ER translocon, ipomoeassin F blocks the transport of these chaperones into the ER, leading to their degradation by the proteasome. researchgate.netijbs.com

This reduction in ER chaperones causes an accumulation of misfolded proteins, which induces severe ER stress and the unfolded protein response (UPR). researchgate.netijbs.com TNBC cells inherently exhibit a high level of basal ER stress, making them particularly vulnerable to further disruption of protein folding homeostasis. researchgate.net The unresolved ER stress ultimately triggers autophagy and leads to TNBC cell death. researchgate.netijbs.comnih.gov Research has shown that silencing PDIA4 or PDIA6 can replicate the effects of ipomoeassin F, confirming that the reduction of these proteins is a key factor in the compound's anti-cancer activity. nih.govnih.gov Furthermore, studies have identified a subset of membrane and secretory proteins, including CD74 and CCN1, that are particularly sensitive to ipomoeassin F and are found to be upregulated in TNBC cells compared to other breast cancer subtypes and normal tissues. biorxiv.org This suggests that TNBC cells may be addicted to the high-level expression of these specific proteins, and the inhibition of their synthesis by ipomoeassin F leads to a crisis in cell proliferation and survival. biorxiv.orgbiorxiv.org

Ring-opened analogues of ipomoeassin F have also been shown to retain potent antiproliferative activity against the MDA-MB-231 TNBC cell line. preprints.org

In Vitro Studies on Protein Translocation Efficiency

The primary molecular mechanism of ipomoeassin F's cytotoxicity is the potent and selective inhibition of protein translocation at the endoplasmic reticulum (ER). researchgate.netmdpi.comnih.gov This process is mediated by the Sec61 protein translocon, a channel through which newly synthesized membrane and secretory proteins enter the ER. ijbs.comnih.govacs.org Ipomoeassin F directly binds to Sec61α, the pore-forming subunit of the complex, thereby blocking its function. ijbs.comnih.govresearchgate.net

In vitro translocation assays, typically using ER microsomes derived from canine pancreas, have been instrumental in elucidating the specific inhibitory profile of ipomoeassin F and its analogues. nih.govacs.org These studies show that ipomoeassin F effectively blocks the translocation of a broad range of Sec61-dependent proteins. nih.govacs.org For instance, at a concentration of 1 µM, ipomoeassin F almost completely prevents the translocation of model secretory proteins like bovine preprolactin and yeast prepro-alpha-factor. nih.govacs.org Its inhibitory effect is comparable to other known Sec61 inhibitors like mycolactone (B1241217). acs.org

However, the inhibition is selective for certain types of proteins. nih.govacs.org Research has demonstrated that ipomoeassin F potently inhibits the membrane insertion of type I (e.g., VCAM1) and type II (e.g., Ii) single-pass transmembrane proteins. nih.govacs.orgresearchgate.netnih.gov In contrast, it does not affect the membrane insertion of type III transmembrane proteins, such as glycophorin C, or tail-anchored proteins. nih.govacs.orgnih.gov This is because type III proteins can utilize an alternative, Sec61-independent insertion pathway. nih.govacs.org Similarly, the translocation of very short secretory proteins like preprocecropin A is only marginally affected. nih.govacs.org

Advanced Research Methodologies Applied to Ipomoeassin B Studies

Chemical Proteomics for Target Identification

Chemical proteomics has been a cornerstone in demystifying the biological activity of the ipomoeassin family. This approach utilizes chemically modified versions of a bioactive compound to isolate and identify its cellular binding partners. In the study of ipomoeassins, this technique was pivotal in discovering that Sec61α, the pore-forming subunit of the Sec61 protein translocon complex in the endoplasmic reticulum (ER), is the primary molecular target. nih.govacs.org

Researchers synthesized biotin-conjugated analogues of ipomoeassin F to serve as molecular probes. researchgate.net These probes retained the cytotoxic activity of the parent compound, a critical prerequisite for a successful chemical proteomics experiment. The biotin (B1667282) tag allowed for the capture of the probe along with its bound proteins from cell lysates using streptavidin-coated beads.

The process involved incubating live human cancer cells (such as the triple-negative breast cancer cell line MDA-MB-231) with the biotinylated ipomoeassin probe. nih.govresearchgate.net Following cell lysis, the protein complexes bound to the probe were pulled down. A significant breakthrough in these studies was the development of a probe incorporating a photocleavable linker. This allowed for the selective release of the specifically bound proteins under UV light, reducing background noise and improving the purity of the isolated targets. researchgate.net Subsequent analysis of the pulled-down proteins by SDS-PAGE and mass spectrometry identified the approximately 40 kDa protein as Sec61α. nih.govresearchgate.net The specificity of this interaction was confirmed through competition experiments, where the presence of excess, unlabeled ipomoeassin F prevented the biotinylated probe from pulling down Sec61α. nih.govresearchgate.net These chemical proteomics studies provided conclusive evidence that the potent cytotoxicity of ipomoeassins stems from their direct and specific interaction with Sec61α. nih.govacs.org

Cell-Free Translation Systems for Mechanistic Studies

To dissect the precise functional consequences of ipomoeassin binding to Sec61α, researchers have employed cell-free translation systems. nih.govmdpi.com These in vitro systems allow for the study of protein synthesis and translocation into the ER in a controlled environment, free from the complexities of a living cell. The system typically consists of rabbit reticulocyte lysate, which provides the necessary ribosomes and translation factors, and is supplemented with canine pancreatic ER microsomes, which are vesicles containing functional Sec61 translocons. acs.orgmdpi.com

The effectiveness of ipomoeassin B and its analogues as inhibitors of protein translocation is assessed by monitoring the processing of specific model proteins. A common method uses the N-linked glycosylation of proteins, which occurs within the ER lumen, as a reporter for successful translocation. acs.org When a model secretory protein is translated in this system, it is imported into the microsomes and glycosylated. However, in the presence of an inhibitor like ipomoeassin, translocation is blocked, and the protein remains in its unglycosylated state in the cytosol.

Studies have shown that ipomoeassin F almost completely prevents the translocation of model secretory proteins such as bovine preprolactin and yeast prepro-alpha-factor into ER microsomes at low micromolar concentrations. acs.org This inhibition is selective, as the synthesis of cytosolic proteins is not affected. rsc.org Furthermore, these cell-free assays have been crucial for structure-activity relationship (SAR) studies, allowing for the direct comparison of the inhibitory potency of various synthetic open-chain and closed-chain analogues of ipomoeassin. mdpi.com For instance, these systems demonstrated that certain ring-expanded analogues of ipomoeassin F are even more potent inhibitors of Sec61-mediated protein translocation than the natural product itself. acs.org

Quantitative Proteomics and Western Blotting for Protein Expression Analysis

Quantitative proteomics has provided a global view of the cellular response to ipomoeassin treatment. By comparing the entire proteome of treated versus untreated cells, researchers can identify broad patterns of protein expression changes, offering insights into the compound's downstream effects. A powerful technique used in this context is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.gov

In a typical SILAC experiment, two populations of cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). One population is treated with ipomoeassin, while the other serves as a control. The cell populations are then mixed, and their proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The ratio of heavy to light peptides for each protein provides a precise measure of its relative abundance between the treated and control samples. nih.govembopress.org

Applying this methodology to triple-negative breast cancer cells (MDA-MB-231) treated with ipomoeassin F revealed a predominant inhibitory effect on protein expression. nih.govnih.gov The analysis identified that proteins significantly downregulated by the treatment were overwhelmingly associated with the ER, Golgi apparatus, lysosomes, and the cell membrane, or were secreted from the cell. nih.gov This proteomic data strongly corroborates the findings from mechanistic studies, confirming that ipomoeassin's primary action is the blockade of the secretory pathway by inhibiting Sec61-mediated protein import into the ER. nih.govresearchgate.net

The findings from quantitative proteomics are often validated using Western blotting, a targeted protein analysis technique. nih.govbiologists.com Researchers have used Western blotting to confirm the downregulation of specific membrane and secreted proteins, such as CD74, CST1, and CCN1, in cancer cells following ipomoeassin treatment. nih.gov This method has also been used to analyze the expression levels of key proteins involved in the ER stress response and autophagy, such as PDIA4, PDIA6, and LC3B, providing further details on the cellular pathways affected by ipomoeassin-induced inhibition of protein translocation. nih.govresearchgate.net

| Research Method | Cell Line | Key Findings | Reference |

| Quantitative Proteomics (SILAC) | MDA-MB-231 | Predominant inhibition of membrane and secretory protein expression. | nih.govnih.gov |

| Western Blotting | MDA-MB-231, MDA-MB-436 | Confirmed downregulation of specific proteins (CD74, CST1, CCN1); Analyzed ER stress and autophagy markers (PDIA4, PDIA6, LC3B). | nih.govnih.gov |

Advanced Glycosylation and Macrocycle Formation Techniques in Synthesis

The total synthesis of ipomoeassins is a significant challenge due to their complex structure, which includes a macrocyclic ring containing a glycosidically linked carbohydrate. The development of these syntheses has relied on advanced chemical strategies for both glycosylation and macrocyclization.

Macrocycle Formation: The construction of the large macrocyclic ring present in ipomoeassins is a critical step. Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for this purpose. researchgate.netacs.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, forms a carbon-carbon double bond between two terminal alkenes on a linear precursor, effectively closing the ring. cam.ac.uk The efficiency of RCM has been instrumental in preparing not only the natural ipomoeassins but also a variety of analogues with different ring sizes, which has been crucial for SAR studies. acs.orgresearchgate.net Other strategies for macrolactonization, such as the Yamaguchi and Corey-Nicolaou protocols, have also been employed, particularly for forming the ester linkage that closes the ring. cam.ac.ukacs.org

Glycosylation: The assembly of the oligosaccharide portion of ipomoeassins and its attachment to the aglycone requires precise and stereocontrolled glycosylation reactions. Modern glycosylation methods, such as the use of trichloroacetimidate (B1259523) donors, have been employed to form the glycosidic bonds. researchgate.net To manage the complexity of the multiple hydroxyl groups on the sugar moieties, chemists utilize sophisticated protecting group strategies. These strategies allow for the selective modification of specific positions on the carbohydrate units, for example, for the attachment of acyl groups like cinnamate (B1238496) and tiglate, which are known to be critical for the cytotoxic activity of ipomoeassins. researchgate.net "One-pot" glycosylation procedures, where multiple reaction steps are carried out in the same reaction vessel, have been developed to improve the efficiency of synthesizing the complex oligosaccharide structures found in these natural products. acs.org

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding how ipomoeassin interacts with its target, Sec61α, at an atomic level. bioscipublisher.comopenaccessjournals.com These in silico methods complement experimental data by providing predictive models of the binding pose and affinity of the ligand.

Molecular docking is a primary technique used in these studies. researchgate.netnih.gov It involves computationally placing the three-dimensional structure of the ligand (ipomoeassin) into the binding site of the receptor (Sec61α). A scoring function is then used to estimate the binding affinity for different orientations, predicting the most stable and likely binding mode. nih.govijpras.com Docking studies performed with ipomoeassin F and its analogues have suggested that these molecules likely bind within a groove of the Sec61α channel, a site also implicated in the binding of other natural product inhibitors like mycolactone (B1241217). mdpi.com

These computational models have been particularly valuable for:

Predicting Binding Sites: Docking simulations have revealed multiple putative binding sites for ipomoeassin analogues within the central pore and near the lateral gate of Sec61α. mdpi.com

Explaining Structure-Activity Relationships: By comparing the predicted binding energies and interactions of different analogues, molecular modeling helps to rationalize why certain structural modifications enhance or diminish cytotoxic activity. mdpi.com

Guiding Drug Design: The insights gained from these models can guide the rational design of new, potentially more potent or selective analogues. For example, modeling can help predict how changes to the macrocycle or the sugar decorations might improve the interaction with the target protein. mdpi.com

Methods such as quantitative structure-activity relationship (QSAR) and the use of molecular dynamics (MD) simulations further enhance these studies by correlating structural features with biological activity and accounting for the flexibility of both the ligand and the protein target. nih.govupc.edu

Live Cell Imaging with Fluorescent this compound Probes

To visualize the subcellular localization of ipomoeassin in living cells, researchers have synthesized fluorescently-tagged analogues. nih.govrsc.org This methodology provides direct visual evidence of where the compound accumulates within the cell, helping to confirm that it reaches its site of action.

The strategy involves chemically attaching a fluorescent dye (a fluorophore) to the ipomoeassin molecule. uark.edu The design of these probes is critical; they must retain biological activity and be able to permeate the cell membrane. nih.govresearchgate.net Various fluorophores have been used, including coumarin, NBD (nitrobenzoxadiazole), and rhodamine. nih.govresearchgate.net

Live cell imaging experiments using these probes have been conducted in cancer cell lines like MDA-MB-231. nih.gov The cells are incubated with the fluorescent ipomoeassin analogue and then visualized using fluorescence microscopy. To pinpoint the exact location, the fluorescent signal from the ipomoeassin probe is often co-localized with specific organelle markers, such as ER-tracker dyes. researchgate.net

These studies have demonstrated that rhodamine-conjugated ipomoeassin F localizes to the endoplasmic reticulum, which is consistent with its molecular target, Sec61α, being located in the ER membrane. nih.govresearchgate.net This visual confirmation provides strong support for the mechanism of action elucidated through biochemical and proteomic methods.

| Fluorescent Probe | Key Feature | Application | Finding | Reference |

| Coumarin-Ipomoeassin | Retained cytotoxicity | Live cell imaging | Weak fluorescent signal | nih.govresearchgate.net |

| NBD-Ipomoeassin | Potent cytotoxicity | Live cell imaging | Prone to photobleaching | nih.govresearchgate.net |

| Rhodamine-Ipomoeassin | Stable fluorescence | Live cell imaging in MDA-MB-231 cells | Co-localized with ER staining | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives for Ipomoeassin B

Elucidation of Complete Biosynthetic Pathways for Ipomoeassin B

A fundamental and largely unexplored area of research is the complete elucidation of the biosynthetic pathway of this compound. It is hypothesized that this compound shares a common biosynthetic origin with other members of the ipomoeassin family, such as ipomoeassin A. google.com However, the specific enzymatic steps that lead to the unique structural features of this compound, particularly the presence of a hydroxyl group at the C-4 position of the fatty acid chain instead of the ketone found in ipomoeassin F, remain unknown. google.comresearchgate.net Future research should focus on identifying and characterizing the specific oxidoreductases responsible for this modification. Understanding the complete biosynthetic pathway would not only provide valuable insights into the natural production of this compound but could also open avenues for metabolic engineering to produce this compound or novel analogues in heterologous systems.

Development of More Efficient and Scalable Total Synthesis Routes for this compound

While a total synthesis of this compound has been reported, the development of more efficient and scalable routes is crucial for advancing its biological and pharmacological evaluation. tandfonline.com The limited natural abundance of this compound necessitates robust synthetic strategies to produce sufficient quantities for in-depth studies. nih.gov Future synthetic efforts could draw inspiration from the advancements made in the synthesis of ipomoeassin F, where strategies such as regioselective glycosylation and ring-closing metathesis have been optimized for gram-scale production. nih.govresearchgate.net Developing a more streamlined synthesis of this compound would facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Design and Synthesis of Novel this compound Analogues with Enhanced Potency and Selectivity

The synthesis of novel analogues of this compound represents a promising avenue for improving its therapeutic potential. Research on ipomoeassin F has demonstrated that modifications to the macrocyclic ring and the fatty acid chain can significantly impact cytotoxicity. nih.govnih.gov For this compound, a key area of investigation would be to explore the role of the C-4 hydroxyl group. While the removal of the C-4 ketone in the fatty acid chain of ipomoeassin F to a methylene (B1212753) group was found to be detrimental to its biological activity, the specific contribution of the hydroxyl group in this compound is not fully understood. researchgate.net Future research should involve the synthesis of a series of this compound analogues with modifications at this position, as well as at other sites, such as the sugar moieties and the acyl chains, to build a comprehensive SAR profile. This could lead to the discovery of analogues with enhanced potency against specific cancer cell lines or with improved selectivity, thereby reducing potential off-target effects.

Further Exploration of this compound's Molecular Interactions with Sec61α and Other Cellular Components

The primary molecular target of the ipomoeassin family has been identified as the Sec61 protein translocation channel, with ipomoeassin F binding to the Sec61α subunit. nih.govacs.org It is highly probable that this compound also targets Sec61α, but the specific molecular interactions have not been investigated. Cryo-electron microscopy studies of ipomoeassin F have revealed key polar interactions with asparagine-300 (N300) in Sec61α. mdpi.comresearchgate.net A critical future direction is to determine the binding mode of this compound to Sec61α through structural biology techniques. Understanding how the C-4 hydroxyl group of this compound influences its interaction with the binding pocket compared to the C-4 ketone of ipomoeassin F will be crucial for the rational design of more potent and selective inhibitors. Furthermore, proteomic studies could uncover other potential cellular binding partners or downstream effector proteins that are modulated by this compound. nih.gov

Investigating Synergistic Effects of this compound with Other Therapeutic Agents

Exploring the synergistic potential of this compound with existing chemotherapeutic agents could lead to more effective combination therapies for cancer. The inhibition of Sec61-mediated protein translocation can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can sensitize cancer cells to other drugs. researchgate.net Future studies should investigate the effects of combining this compound with agents that target different cellular pathways, such as DNA-damaging agents or inhibitors of other protein quality control mechanisms. Such studies could reveal synergistic interactions that allow for lower, less toxic doses of each agent while achieving a greater therapeutic effect. The NCI-60 cell line screen of ipomoeassin F has shown selective cytotoxicity against different cancer types, suggesting that this compound may also exhibit a unique spectrum of activity that could be leveraged in combination therapies. nih.gov

Potential Applications of this compound as a Chemical Biology Tool

Beyond its therapeutic potential, this compound can serve as a valuable chemical biology tool to probe the intricacies of protein translocation and ER function. As a specific inhibitor of Sec61, it can be used to study the consequences of blocking this essential pathway in various cellular contexts. researchgate.net For instance, this compound could be employed to investigate the biogenesis of specific classes of proteins, including those involved in viral replication, such as the SARS-CoV-2 spike protein. nih.gov The development of tagged or fluorescently labeled versions of this compound would facilitate its use in pull-down assays to identify interacting proteins and in imaging studies to visualize its subcellular localization and dynamics.

Advancing this compound Research Towards Preclinical Development for Specific Diseases

The ultimate goal of this compound research is its translation into a clinically useful therapeutic agent. While ipomoeassin D has shown potent inhibition of the A2780 human ovarian cancer cell line, the preclinical development of this compound remains an open frontier. google.comworktribe.com Future research must focus on a comprehensive preclinical evaluation of this compound, including its efficacy in various cancer models, such as triple-negative breast cancer, where ipomoeassin F has shown promise. researchgate.net These studies will be essential to identify specific cancer types or other diseases where this compound may offer a therapeutic advantage. The journey from a promising natural product to a clinical candidate is long, but the unique structure and potential of this compound make it a compelling subject for continued investigation. sioc.ac.cnacs.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Ipomoeassin B, and what key steps influence yield and purity?

- Methodological Answer : Synthesis typically involves glycosylation and esterification steps. Critical factors include protecting group strategies for hydroxyl moieties and chromatographic purification (e.g., HPLC) to isolate stereoisomers. For example, gram-scale synthesis of related compounds like Ipomoeassin F employs regioselective acetylation and tiglate ester formation, with yields optimized via microwave-assisted reactions .

Q. What in vitro assays are commonly used to evaluate the cytotoxicity of this compound?

- Methodological Answer : Standard assays include MTT, SRB, or ATP-based viability tests across multiple cancer cell lines (e.g., HeLa, MCF-7). IC50 values are calculated using nonlinear regression models (e.g., GraphPad Prism). Replicates (n ≥ 3) and controls (e.g., untreated cells, reference drugs) are essential to ensure reproducibility .

Q. How does this compound’s mechanism of action differ from other anticancer agents?

- Methodological Answer : Mechanistic studies often combine transcriptomics, proteomics, and CRISPR-Cas9 screens. For example, target engagement can be validated via competitive binding assays or immunoprecipitation. Unlike taxanes (microtubule stabilizers), this compound may inhibit Sec61-mediated protein translocation, assessed via cotranslational glycosylation assays .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS.

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility.

- Xenograft models : Use immunodeficient mice with human tumor grafts to correlate in vitro IC50 with tumor regression .

Q. How can structural modifications of this compound’s carbohydrate moieties impact synthetic feasibility and bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies guide rational design:

-

Fucose truncation : Replace D-fucose with cheaper monosaccharides (e.g., L-rhamnose) to reduce cost without significant potency loss (Table 1).

-

Ester substitution : Test α,β-unsaturated esters (e.g., cinnamate vs. tiglate) for cytotoxicity optimization.

-

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to Sec61 .

Table 1 : Hypothetical SAR of this compound Analogues (Adapted from )

Analogue Modification IC50 (nM) Synthetic Cost Reduction 1 4-OH-Fucp deacetylation 120–150 30% 2 3-OH-Fucp acetylation 80–140 25% 3 L-Rhamnose substitution 200–300 50%

Q. What statistical methods are recommended for analyzing high-throughput screening data of this compound derivatives?

- Methodological Answer :

- False discovery rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons (e.g., 10,000 compounds screened) .

- LASSO regression : Identify critical structural descriptors (e.g., logP, polar surface area) predictive of bioactivity while avoiding overfitting .

Q. How can researchers optimize experimental designs to balance exploratory and hypothesis-driven studies on this compound?

- Methodological Answer :

- Factorial designs : Test combinations of variables (e.g., concentration, incubation time) to identify interactions.

- Iterative SAR : Use preliminary cytotoxicity data to prioritize analogues for synthesis.